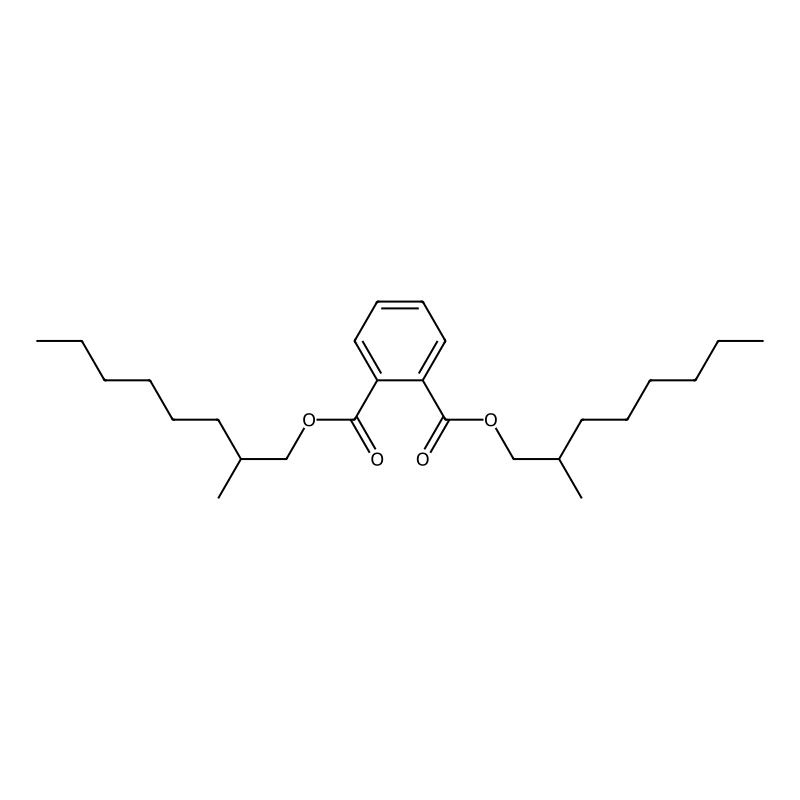

Diisononyl phthalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 0.2 mg/L at 20 °C

Soluble in acetone, methanol, benzene, ethyl ether

Solubility in water, g/100ml at 20 °C:

Synonyms

Canonical SMILES

Investigating potential health effects

One area of scientific research focuses on the potential health effects of DINP exposure. Studies have investigated its impact on various systems, including:

- Endocrine system: Some studies suggest DINP might disrupt hormonal balance, potentially affecting development and reproduction . However, further research is needed to confirm these findings and understand the mechanisms involved.

- Metabolism: Recent research indicates DINP exposure might influence lipid metabolism in cells, potentially contributing to fat accumulation . More research is necessary to understand the long-term implications of these findings.

- Skin: Studies have explored the potential link between DINP exposure and skin conditions like atopic dermatitis . However, the evidence remains inconclusive, and further research is needed to establish a definitive link.

Diisononyl phthalate is a high-molecular-weight phthalate commonly used as a plasticizer in various applications, particularly in polyvinyl chloride products. It is typically a complex mixture of isononyl esters of phthalic acid, primarily composed of branched-chain isomers. Diisononyl phthalate appears as a colorless, oily liquid with a slight ester odor and is insoluble in water, making it suitable for enhancing the flexibility and durability of plastics without compromising their structural integrity .

As a plasticizer, DINP acts by interacting with the polymer chains in plastics, reducing intermolecular forces and increasing the distance between them. This allows the plastic to become more flexible and easier to process.

DINP has been classified as a potential endocrine disruptor, meaning it may interfere with the body's hormonal system. Studies suggest that DINP exposure may be linked to various health concerns, including developmental and reproductive problems.

The safety hazards of DINP include:

- Skin irritation: Prolonged or repeated contact with DINP can cause skin irritation.

- Environmental impact: Due to its widespread use, DINP has been detected in various environmental samples, raising concerns about its persistence and potential ecological effects.

Research indicates that diisononyl phthalate may have biological effects, particularly concerning allergic responses. Studies have shown that oral exposure to diisononyl phthalate can exacerbate allergic contact dermatitis through the activation of nuclear factor kappa B (NF-kB), resulting in increased skin inflammation and immune responses . Furthermore, exposure to diisononyl phthalate has been linked to alterations in reproductive health and endocrine disruption in animal models .

Diisononyl phthalate is synthesized through the esterification of phthalic anhydride with isononanol. The process typically involves heating the reactants in the presence of an acid catalyst to facilitate the formation of the ester bond. The resulting product is a mixture of various branched-chain isomers of diisononyl phthalate, reflecting the complexity of its chemical structure .

Diisononyl phthalate is widely used across various industries due to its excellent plasticizing properties. Its primary applications include:

- Plastic Products: Used as a plasticizer in polyvinyl chloride and other plastics to enhance flexibility and durability.

- Adhesives and Sealants: Incorporated into formulations to improve adhesion properties.

- Coatings: Utilized in paints and coatings for enhanced performance.

- Medical Devices: Employed in the production of flexible medical devices.

- Toys and Consumer Goods: Commonly found in children's toys and other consumer products due to its non-toxic profile compared to other phthalates .

Studies on diisononyl phthalate interactions have revealed its potential health impacts, particularly concerning immune responses and endocrine function. For instance, exposure has been associated with increased estradiol levels and altered immune cell activity in the colon, suggesting possible implications for gut health and systemic immune responses . Additionally, epidemiological studies have suggested links between diisononyl phthalate exposure and allergic conditions, although further research is needed to clarify these associations .

Diisononyl phthalate shares similarities with other high-molecular-weight phthalates but exhibits unique characteristics that distinguish it from its counterparts. Below is a comparison table highlighting diisononyl phthalate alongside similar compounds:

| Compound Name | CAS Number | Molecular Weight | Key Characteristics |

|---|---|---|---|

| Diisononyl Phthalate | 28553-12-0 | ~418.6 g/mol | Used as a plasticizer; less toxic than some other phthalates |

| Di(2-ethylhexyl) Phthalate | 117-81-7 | 390.56 g/mol | Widely used but more toxic; banned in some applications |

| Di-n-octyl Phthalate | 117-84-0 | 390.56 g/mol | Similar applications; higher toxicity profile |

| Diisodecyl Phthalate | 26761-40-0 | ~450 g/mol | Used for similar applications; higher molecular weight |

Diisononyl phthalate's unique composition of branched isomers contributes to its favorable properties as a plasticizer while minimizing potential health risks compared to other traditional phthalates like di(2-ethylhexyl) phthalate .

PVC Plasticization Mechanisms and Polymer Compatibility

DINP interacts with PVC through polar interactions between its ester groups ($$ \text{C=O} $$) and the positively charged chlorinated sites on the PVC backbone. This reduces intermolecular forces, increasing free volume and imparting flexibility. Key performance metrics include:

DINP’s branched isononyl chains ($$ \text{C}_9 $$) reduce crystallinity in PVC, enabling applications in extruded cables, automotive interiors, and synthetic leather. Its low volatility extends product lifespans in high-temperature environments, such as wire insulation.

Industrial Synthesis Methods: Alkoxylation and Esterification Pathways

DINP is synthesized via a two-step esterification process:

Esterification: Phthalic anhydride reacts with isononyl alcohol ($$ \text{C}9\text{H}{19}\text{OH} $$) at 140–250°C using acid catalysts (e.g., sulfuric acid):

$$

\text{C}6\text{H}4(\text{CO})2\text{O} + 2 \text{C}9\text{H}{19}\text{OH} \rightarrow \text{C}6\text{H}4(\text{COO}C9H{19})2 + \text{H}_2\text{O}

$$

Excess alcohol is removed via vacuum distillation.Purification: The crude ester is neutralized, washed, and filtered to achieve >99.5% purity.

Key Process Variables:

- Catalyst Type: Titanium tetrabutoxide or tin(II) oxide improves yield.

- Alcohol Isomerism: DINP mixtures contain 30+ isomers (e.g., 3,4-dimethylheptanol), influencing viscosity (50–180 mPa·s).

Sector-Specific Utilization Patterns in Flexible Materials Production

Construction Industry

- Flooring: DINP constitutes 4.7–15.8% of PVC flooring by weight, providing abrasion resistance.

- Cable Insulation: Low water solubility ($$ \log K_{ow} = 9.5 $$) ensures stability in underground cables.

Automotive Sector

- Interior Components: DINP-plasticized PVC is used in dashboards and door panels due to UV resistance.

- Under-the-Hood Parts: Withstands temperatures up to 120°C.

Consumer Goods

Aquatic Partitioning Behavior and Sediment-Water Interaction Dynamics

Diisononyl phthalate’s environmental distribution is governed by its low water solubility (0.00061 mg/L) and high octanol-water partition coefficient (log KOW = 8.8) [3] [4]. These properties promote strong adsorption to organic matter, with a sediment-water partition coefficient (log KOC) of 5.5–5.7, ensuring rapid migration from the water column to benthic zones [3]. In wastewater treatment plants (WWTPs), >90% of Diisononyl phthalate partitions into sludge due to sorption mechanisms, with limited degradation observed during treatment cycles [2].

Modeling using the Variable Volume Water Mode – Point Source Calculator (VVWM-PSC) predicts that >92% of Diisononyl phthalate released into surface water transfers to suspended particulates and sediments [4]. Field studies in industrialized regions, such as False Creek, Canada, detected dissolved Diisononyl phthalate concentrations of 29–64 ng/L, while suspended particulate fractions reached 14,700–50,400 ng/g dry weight [3]. This disparity underscores the compound’s propensity to aggregate in sedimentary environments rather than remain bioavailable in aqueous phases.

Table 1: Key Physicochemical Parameters Influencing Diisononyl Phthalate Partitioning

| Parameter | Value | Source |

|---|---|---|

| Water solubility | 0.00061 mg/L | [3] [4] |

| log KOW | 8.8 | [3] [4] |

| log KOC | 5.5–5.7 | [3] [4] |

| Sediment-water partition | >92% to sediments | [4] |

Long-Term Persistence in Anaerobic Environmental Matrices

Diisononyl phthalate demonstrates marked persistence in anaerobic sediments, with half-lives exceeding 100 days under oxygen-depleted conditions [3]. Aerobic degradation studies report 57–84% mineralization over 28 days, but anaerobic sludge experiments show <10% degradation within similar timeframes [2] [3]. This recalcitrance is attributed to the compound’s branched alkyl chains, which hinder microbial enzymatic hydrolysis.

In subsurface sediments of Swedish and Korean industrial zones, Diisononyl phthalate residues persist at concentrations up to 3,200 µg/kg, with no significant decline observed over decadal periods [3]. The European Chemicals Agency (ECHA) notes that sedimentation and anaerobic conditions create "environmental sinks," where Diisononyl phthalate residues remain sequestered indefinitely, posing risks of remobilization during dredging or bioturbation events [3] [4].

Table 3: Degradation Rates of Diisononyl Phthalate Under Varying Conditions

| Condition | Half-Life | Degradation Rate | Source |

|---|---|---|---|

| Aerobic (water) | 10.3 days | 57–84% in 28 days | [3] |

| Anaerobic (sediment) | >100 days | <10% in 28 days | [2] [3] |

| Photodegradation (air) | 0.2–2 days | Complete | [2] |

Physical Description

Liquid; OtherSolid; PelletsLargeCrystals

OILY VISCOUS LIQUID.

Color/Form

XLogP3

Boiling Point

at 0.7kPa: 244-252 °C

Flash Point

221 °C c.c.

Density

Relative density (water = 1): 0.98

LogP

8.8

Melting Point

-43 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 459 of 502 companies (only ~ 8.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Use and Manufacturing

Mechanism of Action

The role of the peroxisome proliferator-activated receptor alpha (PPARalpha) in hepatic responses to DINP was investigated in a study with SV 129 PPAR a-null mice ... . Male and female SV 129 PPAR a-null mice (-/-), SV 129 PPARalpha (+/+) and B6C3F1 mice were fed a control diet or a diet containing 8,000 ppm of DINP for 1 or 3 weeks. There was an increase of liver weights in male and female of the SV 129 PPARalpha (+/+) and B6C3F1 mice exposed for one week, whereas this increase was abolished in the 1-week treated SV 129 PPAR a-null (-/-) mice. Western blot analysis of liver protein extracts revealed that acyl-CoA oxidase and CYTP450 4a proteins were induced in PPARalpha (+/+) but not in PPARalpha (-/-) female mice after 3-week exposure. It was also demonstrated that some genes involved in drug metabolism and protein trafficking were altered in liver of female PPARalpha (+/+) mice but not in PPARalpha (-/-) mice. These data support the hypothesis that DINP like DEHP ... or other peroxisome proliferators induces liver effects through a PPARalpha-dependent mechanism.

Vapor Pressure

Vapor pressure, Pa at 20 °C:

Pictograms

Health Hazard

Impurities

Other CAS

28553-12-0

Associated Chemicals

Wikipedia

Methods of Manufacturing

DINP is manufactured by reaction of phthalic anhydride with iso-nonanol in the presence of an acid catalyst.

General Manufacturing Information

All other basic organic chemical manufacturing

All other chemical product and preparation manufacturing

Custom compounding of purchased resin

Paint and coating manufacturing

Plastic material and resin manufacturing

Plastics product manufacturing

Rubber product manufacturing

Synthetic rubber manufacturing

Wholesale and retail trade

1,2-Benzenedicarboxylic acid, 1,2-diisononyl ester: ACTIVE

Commercially, diisononyl phthalate, DiNP, is not a pure compound but rather a mixture of materials with an average side chain length of 9. ...

DINP is not a pure substance, but a complex mixture containing mainly C9-branched isomers, with mean formula C26H42O4 ... /In a good quality chromatogram/ up to 40 peaks are attributed to DINP ... (37 after partial distillation) ... 5 constituents may be considered as principal (from ca 6 to ca 20%).

THE PROCESS OF COATING PVC OVER METAL IS DESCRIBED. GAS FUMES & POWDERS ESCAPE INTO THE AIR CONSISTING OF TDOP, DIISONONYL PHTHALATE (DINP), & PVC. TO PURIFY EMISSIONS, A PACKED COLUMN WITH BACK CRASHING IS PROPOSED.

Best estimate in content (%) of the different chain structures of the DINP: Methyl ethyl hexanols 5-10, Dimethyl heptanols 40-45, Methyl octanols 35-40, n-Nonanol 0-10 /From table/

For more General Manufacturing Information (Complete) data for DIISONONYL PHTHALATE (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

A method for the simultaneous determination of 23 phthalate esters in food samples by solid-phase extraction coupled with gas chromatography-mass spectrometry (SPE-GC-MS) was developed and evaluated. The samples were extracted with hexane or acetonitrile, and cleaned up with a glass ProElut PSA SPE column. The identification and quantification were performed by GC-MS in selected ion monitoring (SIM) mode. The extraction processes of different foods were investigated. The calibration curves of phthalate esters showed good linearity in the range of 0.05-5 mg/L (0.5-5 mg/L for diisononyl phthalate (DINP), diisodecyl-phthalate (DIDP)) with the correlation coefficients (r) between 0.984 8 and 0.999 6. The limits of detection of phthalate esters in food samples ranged from 0.005 to 0.05 mg/kg (S/N = 3) and the limits of quantification ranged from 0.02 to 0.2 mg/kg (S/N = 10). The average recoveries of 23 analytes spiked in 10 kinds of food matrices ranged from 77% to 112% with the relative standard deviations (RSDs, n = 6) of 4.1%-12.5%. The method is suitable for the determination of 23 phthalate esters simultaneously in foodstuffs with easy operation, high accuracy and precision.

Clinical Laboratory Methods

Storage Conditions

Interactions

Diisononyl phthalate (DINP) has been widely used in polyvinyl chloride (PVC) products and is ubiquitous as a substitute; however, its toxicity due to exposure remains to be determined. This study investigated the oxidative damage induced by DINP and the induced production of the pro-inflammation cytokines interleukin-1 (IL-1) and tumour necrosis factor-alpha (TNF-a). Oral exposure to DINP induced oxidative damage and inflammatory responses in liver and kidney tissues through the accumulation of ROS, which may be an underlying mechanism for its toxicity. These changes may contribute to hepatic and renal histopathological alterations. Our data suggest that oxidative stress is involved in DINP-induced toxicity and that the co-administration of melatonin exerts a protective effect against DINP-induced toxicity.

Plasticizers are additives used to increase the flexibility or plasticity of the material to which they are added, normally rigid plastic and as additives in paint and adhesives. They are suspected to interfere with the endocrine system, including the estrogen and the thyroid hormone (TH) systems. We investigated in vitro the thyroid hormone-like and estrogenic activities of a range of widely used plasticizers and phenols including benzyl butyl phthalate (BBP), dibutyl phthalate (DBP), dioctyl phthalate (DOP), diisodecyl phthalate (DIDP), diisononyl phthalate (DINP), di(2-ethylhexyl) phthalate (DEHP), bis(2-ethylhexyl) adipate (DEHA), 4-tert-octylphenol (tOP), 4-chloro-3-methylphenol (CMP), 2,4-dichlorophenol (2,4-DCP), 2-phenylphenol (2-PP) and resorcinol. The TH disrupting potential was determined by the effect on the TH-dependent rat pituitary GH3 cell proliferation (T-screen). The estrogenic activities of the compounds were assessed in MVLN cells, stably transfected with an estrogen receptor (ER) luciferase reporter vector. Furthermore, the combined effect of a multi-components mixture of six plasticizers was evaluated for its estrogenic and TH-like activities. All the tested compounds, but 2-PP, significantly affected the GH3 cell proliferation. tOP, BBP and DBP activated ER transactivity, whereas DEHP antagonized the 17beta-estradiol induced ER function. The mixture significantly induced ER transactivity in an additive manner, whereas in the T-screen, the observed mixture effect was lower than predicted, suggesting a potential antagonizing effect of the mixture. In conclusion, the tested plasticizers and phenols elicited endocrine-disrupting potential that can be mediated via interference with the estrogen and TH systems. Moreover, the observed mixture effect stresses the importance of considering the combined effect of the compounds for risk assessment of human health. /Mixture/